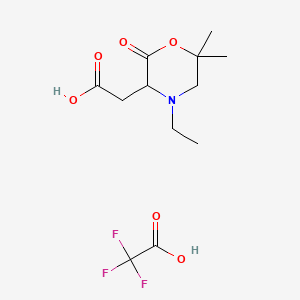
2-(4-Ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetic acid, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetic acid, trifluoroacetic acid is a complex organic compound with a unique structure that includes a morpholine ring substituted with ethyl and dimethyl groups. This compound is often used in pharmaceutical research and development due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetic acid, trifluoroacetic acid typically involves the reaction of morpholine derivatives with ethyl and dimethyl substituents. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the morpholine ring and subsequent substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of trifluoroacetic acid as a reagent or catalyst is common in these processes due to its strong acidic properties .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetic acid, trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(4-Ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetic acid, trifluoroacetic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(4-Ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetic acid, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(2-Oxo-morpholin-3-yl)-acetamide: Another morpholine derivative with similar structural features.
N-(Biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide: A compound with similar biological activities.
Uniqueness
2-(4-Ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetic acid, trifluoroacetic acid is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C12H18F3NO6 |
|---|---|
Molecular Weight |
329.27 g/mol |
IUPAC Name |
2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H17NO4.C2HF3O2/c1-4-11-6-10(2,3)15-9(14)7(11)5-8(12)13;3-2(4,5)1(6)7/h7H,4-6H2,1-3H3,(H,12,13);(H,6,7) |
InChI Key |
KOEWGSBLQNCFPA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(OC(=O)C1CC(=O)O)(C)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


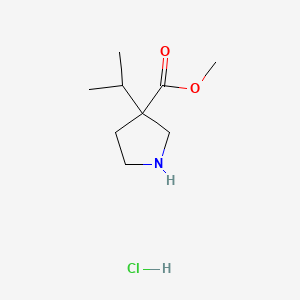
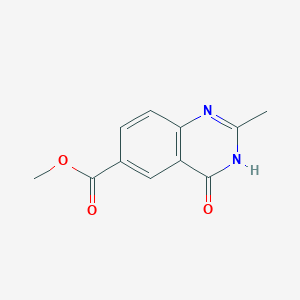
![1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13498529.png)
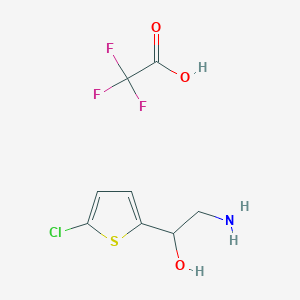
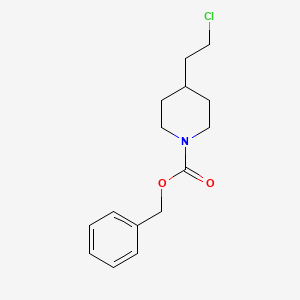
![Tert-butyl 9,9-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13498542.png)

![Methyl 4-hydroxy-2-methylthieno[3,4-b]pyridine-7-carboxylate](/img/structure/B13498554.png)
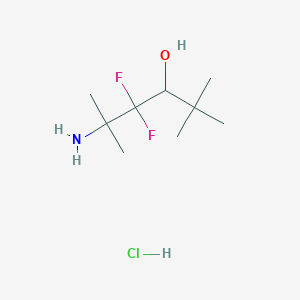
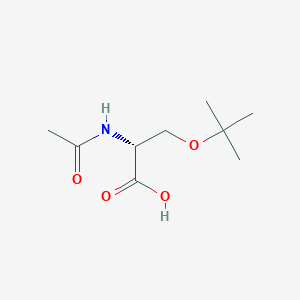
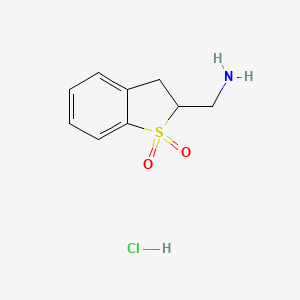
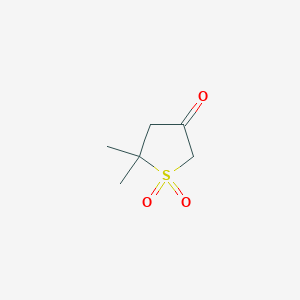
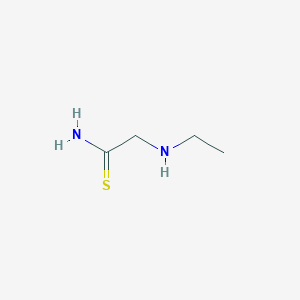
![7',8'-dihydro-6'H-spiro[1,3-dioxolane-2,5'-quinolin]-8'-amine](/img/structure/B13498610.png)
